6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Description

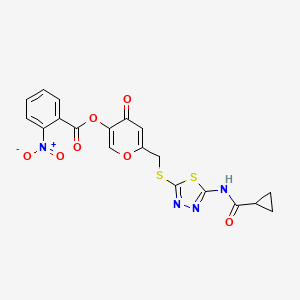

This compound belongs to a class of heterocyclic derivatives featuring a 4-oxo-4H-pyran core linked to a 1,3,4-thiadiazole moiety via a thioether bridge. The thiadiazole ring is substituted with a cyclopropanecarboxamido group, while the pyran ring is esterified with 2-nitrobenzoate. The 2-nitrobenzoate group, with its electron-withdrawing nitro substituent, may influence reactivity and binding affinity in biological systems.

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O7S2/c24-14-7-11(9-31-19-22-21-18(32-19)20-16(25)10-5-6-10)29-8-15(14)30-17(26)12-3-1-2-4-13(12)23(27)28/h1-4,7-8,10H,5-6,9H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWXNAKRIHMXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and hypothetical bioactivity implications:

Key Observations:

Thiadiazole Substituent Effects: The cyclopropanecarboxamido group (present in the target compound and –9, 12) contributes to steric bulk and lipophilicity, which may improve membrane permeability compared to smaller groups like acetamido () .

Ester Group Variations: Nitrobenzoate esters (target compound, –11) are electron-deficient due to the nitro group, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) . Aliphatic esters () prioritize lipophilicity, which may enhance tissue penetration but reduce aqueous stability .

Synthetic Considerations :

- highlights that substituent choice impacts reaction yields and purification steps. For example, compounds with nitro groups (e.g., –11) may require controlled conditions to avoid side reactions .

Cyclopropane-containing derivatives (e.g., target compound, –9, 12) may exhibit improved metabolic stability due to the rigidity of the cyclopropane ring .

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a complex organic molecule exhibiting significant biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines several functional groups, contributing to its biological activity. The key features include:

- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

- Pyran ring : Contributes to the stability and reactivity of the compound.

- Nitrobenzoate group : Often associated with enhanced bioactivity in medicinal chemistry.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 402.45 g/mol.

Anticholinesterase Activity

Recent studies have highlighted the potential of compounds containing the thiadiazole nucleus to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. For instance, derivatives similar to our compound exhibited IC50 values in the nanomolar range, indicating potent AChE inhibitory activity. Specifically, one study reported that certain derivatives outperformed donepezil, a standard treatment for Alzheimer's, in AChE inhibition tests .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives have been documented to possess broad-spectrum antibacterial and antifungal properties. Preliminary testing indicates that modifications to the thiadiazole structure can enhance this activity, making it a candidate for further exploration in the development of new antimicrobial agents .

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyran ring may contribute to free radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases .

Study 1: AChE Inhibition

In a comparative study on various thiadiazole derivatives, the compound demonstrated notable AChE inhibition with an IC50 value significantly lower than that of donepezil (0.6 µM). This suggests its potential as a therapeutic agent for Alzheimer’s disease .

Study 2: Antimicrobial Testing

A series of tests conducted on related thiadiazole derivatives revealed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL, indicating moderate to high efficacy .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.